![molecular formula C13H16O7S B12284088 (2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate CAS No. 30923-30-9](/img/structure/B12284088.png)
(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
Descripción general
Descripción
La 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa es un compuesto con un potencial significativo en la investigación biomédica y farmacéutica. Es un derivado de la glucosa, específicamente una glucopiranosa, que ha sido modificada con un grupo toluensulfonilo. Este compuesto es conocido por su papel como precursor en la síntesis de fármacos basados en carbohidratos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa se sintetiza típicamente mediante la reacción de la 1,6-anhidro-β-D-glucopiranosa con cloruro de p-toluensulfonilo (PTSC). La reacción se lleva a cabo en presencia de una base, como la piridina, que actúa como catalizador. Las condiciones de reacción suelen implicar mantener la temperatura alrededor de 0-5 °C para asegurar la formación selectiva del producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa sigue una ruta sintética similar, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para lograr un alto rendimiento y pureza del producto final. La reacción se lleva a cabo típicamente en reactores grandes con control preciso de la temperatura y el pH para garantizar la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo toluensulfonilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Hidrólisis: El compuesto se puede hidrolizar para producir 1,6-anhidro-β-D-glucopiranosa y ácido p-toluensulfónico.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Oxidación y reducción: Los reactivos como el permanganato de potasio (KMnO4) para la oxidación y el borohidruro de sodio (NaBH4) para la reducción se utilizan comúnmente.
Principales productos formados
Reacciones de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación y reducción: Formas oxidadas o reducidas del compuesto con grupos funcionales alterados.
Hidrólisis: 1,6-anhidro-β-D-glucopiranosa y ácido p-toluensulfónico.
4. Aplicaciones en investigación científica
La 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas de carbohidratos complejas y reacciones de glicosilación.
Biología: El compuesto se utiliza en el estudio del metabolismo de los carbohidratos y las interacciones enzimáticas.
Medicina: Sirve como precursor en el desarrollo de medicamentos basados en carbohidratos, particularmente para combatir enfermedades como la diabetes y el cáncer.
Aplicaciones Científicas De Investigación
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: The compound is utilized in studying carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the development of carbohydrate-based drugs, particularly for targeting diseases such as diabetes and cancer.
Mecanismo De Acción
El mecanismo de acción de la 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto interactúa con las enzimas implicadas en el metabolismo de los carbohidratos, como las glucosidasas y las glicosiltransferasas.
Vías implicadas: Participa en las vías de glicosilación, influyendo en la síntesis y modificación de las glicoproteínas y los glucolípidos.
Comparación Con Compuestos Similares
Compuestos similares
1,6-Anhidro-2,4-di-O-p-toluensulfonil-β-D-glucopiranosa: Otro derivado con dos grupos toluensulfonilo, utilizado en aplicaciones sintéticas similares.
Levoglucosano: Un compuesto relacionado sin el grupo toluensulfonilo, utilizado como material de partida en diversas síntesis químicas.
Singularidad
La 1,6-Anhidro-2-O-p-toluensulfonil-β-D-glucopiranosa es única debido a su patrón de sustitución específico, que le confiere reactividad y propiedades funcionales distintas. Esta singularidad la convierte en un elemento particularmente valioso en la síntesis de fármacos basados en carbohidratos y en los estudios del metabolismo de los carbohidratos .
Propiedades
IUPAC Name |
(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPXGGBTQVDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310349 | |
| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-30-9 | |
| Record name | NSC226075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


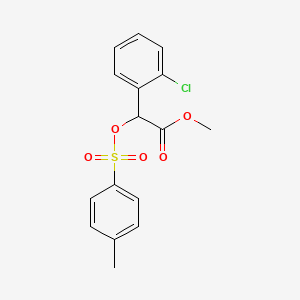
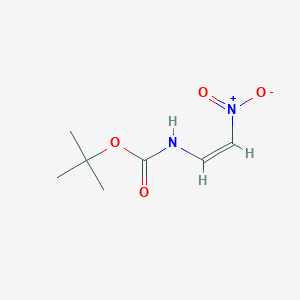
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
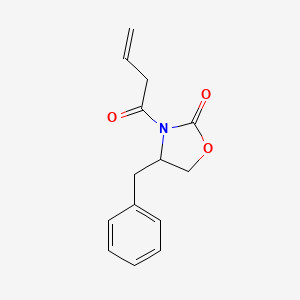

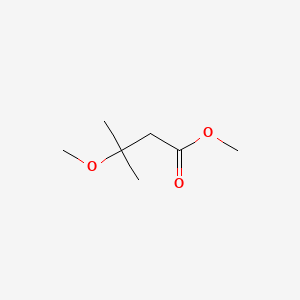
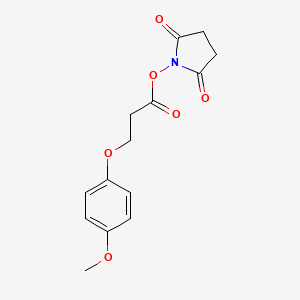


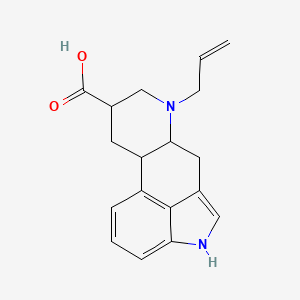


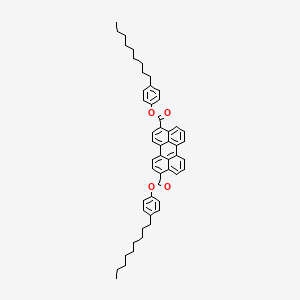
![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
